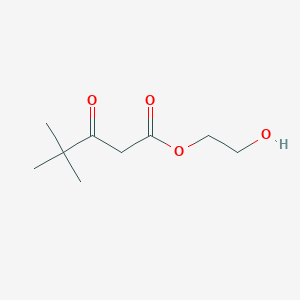
2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate is an organic compound with the molecular formula C9H16O4 It is a derivative of pentanoic acid and is characterized by the presence of a hydroxyethyl group and a dimethyl-oxopentanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate typically involves the esterification of 4,4-dimethyl-3-oxopentanoic acid with ethylene glycol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to minimize the need for catalyst separation and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the oxopentanoate moiety can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Carboxyethyl 4,4-dimethyl-3-oxopentanoate.
Reduction: 2-Hydroxyethyl 4,4-dimethyl-3-hydroxypentanoate.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The oxopentanoate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4,4-dimethyl-3-oxopentanoate: Similar structure but with a methyl ester group instead of a hydroxyethyl group.
Ethyl 4,4-dimethyl-3-oxopentanoate: Similar structure but with an ethyl ester group.
4,4-Dimethyl-3-oxopentanoic acid: The parent acid of the compound.
Uniqueness
2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate is unique due to the presence of both a hydroxyethyl group and a dimethyl-oxopentanoate moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
89012-57-7 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-hydroxyethyl 4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)7(11)6-8(12)13-5-4-10/h10H,4-6H2,1-3H3 |
Clé InChI |
RRMGTGWFYWEPAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


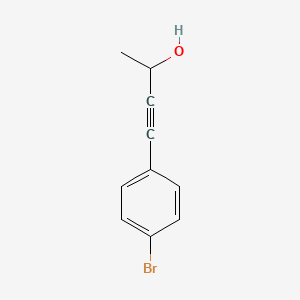
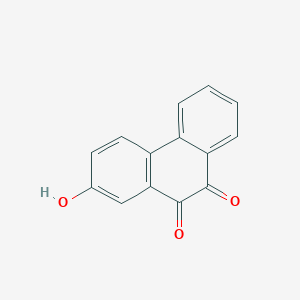
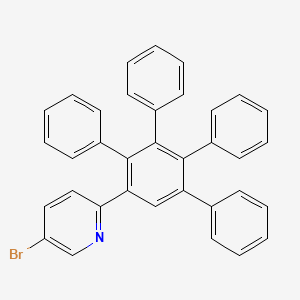
![1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14138716.png)
![1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione](/img/structure/B14138718.png)
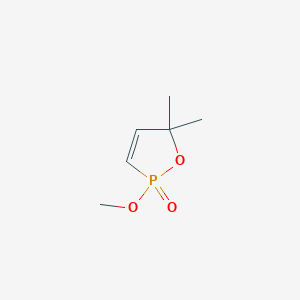
![2-((3-benzyl-4,8,8-trimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B14138727.png)
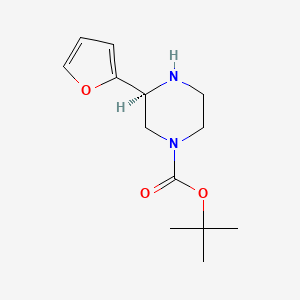
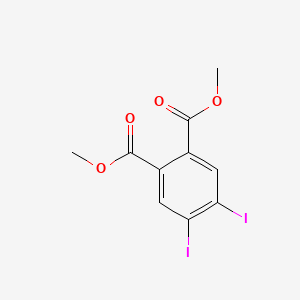
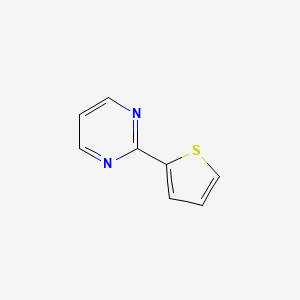

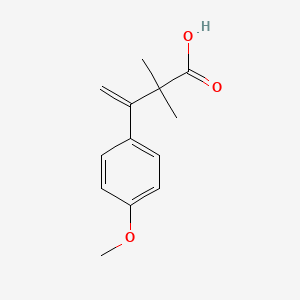
![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)

